molecular formula C11H14N2O2 B2931889 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 2092461-37-3

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2931889
CAS No.: 2092461-37-3
M. Wt: 206.245
InChI Key: QYVLPVAOMULIQK-UHFFFAOYSA-N
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Description

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O2. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the nitration of 1,2,3,4-tetrahydroquinoline followed by ethylation. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position . The ethylation step can be achieved using ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and rubber accelerators

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects .

Properties

IUPAC Name

4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVLPVAOMULIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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